sec-butyl carbamate
Overview
Description
Sec-butyl carbamate, also known as sec-butyl urethane, is an organic compound with the chemical formula C_5H_11NO_2. It is a member of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sec-butyl carbamate can be synthesized through several methods:
Reaction of sec-butylamine with carbon dioxide: This method involves the reaction of sec-butylamine with carbon dioxide in the presence of a catalyst such as cesium carbonate and tetrabutylammonium iodide.
Phosgene-free synthesis: Another method involves the reaction of sec-butylamine with dimethyl carbonate in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, this compound is typically produced using the phosgene-free synthesis method due to its safety and environmental benefits. The reaction is carried out in a flow system over solid catalysts, such as iron-chrome catalysts, at elevated temperatures (around 150°C) to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Sec-butyl carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form sec-butylamine and carbon dioxide.
Oxidation: this compound can be oxidized to form sec-butyl isocyanate and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, to form different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products Formed
Hydrolysis: Sec-butylamine and carbon dioxide.
Oxidation: Sec-butyl isocyanate and carbon dioxide.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Sec-butyl carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: this compound derivatives are used in the development of enzyme inhibitors and other biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of sec-butyl carbamate involves its ability to form stable carbamate linkages with various functional groups. This property makes it useful as a protecting group for amines in organic synthesis. The carbamate group can be installed on an amine nitrogen, rendering it non-nucleophilic and protecting it from unwanted reactions. The protecting group can then be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
Sec-butyl carbamate can be compared with other carbamate compounds, such as:
tert-Butyl carbamate: Similar to this compound, tert-butyl carbamate is used as a protecting group for amines.
Ethyl carbamate: Ethyl carbamate is another carbamate compound used in organic synthesis.
Methyl carbamate: Methyl carbamate is used in the synthesis of pesticides and pharmaceuticals.
This compound is unique due to its balance of stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
butan-2-yl carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSQXZCUYOADEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019315 | |
Record name | Carbamic acid, 1-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-15-0 | |
Record name | Carbamic acid, 1-methylpropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC84177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, 1-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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